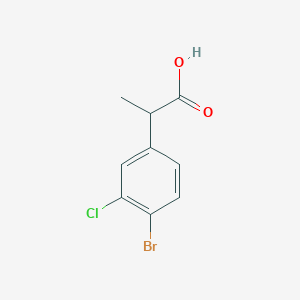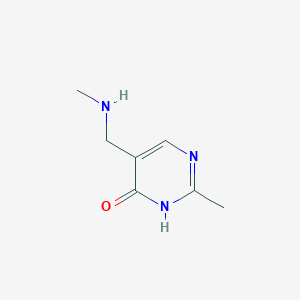
2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one typically involves the reaction of 2-methylpyrimidin-4(3H)-one with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-methylpyrimidin-4(3H)-one, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the appropriate stoichiometric ratios and heated to the desired temperature. The reaction mixture is then stirred for several hours until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrimidin-4(3H)-one: Lacks the methylamino group, making it less versatile in certain reactions.
5-Methyl-2-((methylamino)methyl)pyrimidin-4(3H)-one: Similar structure but with a different substitution pattern, leading to variations in reactivity and biological activity.
2-Methyl-5-((ethylamino)methyl)pyrimidin-4(3H)-one: Contains an ethylamino group instead of a methylamino group, which can affect its chemical properties and applications.
Uniqueness
2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-methyl-5-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-5-9-4-6(3-8-2)7(11)10-5/h4,8H,3H2,1-2H3,(H,9,10,11) |
Clé InChI |
YWUNQZIZYMBJCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=O)N1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)

![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
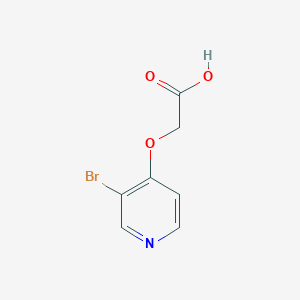
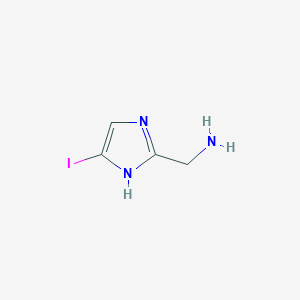
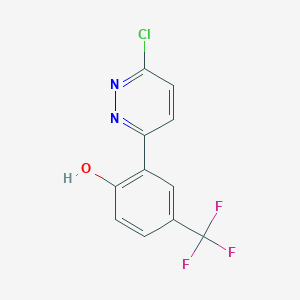
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
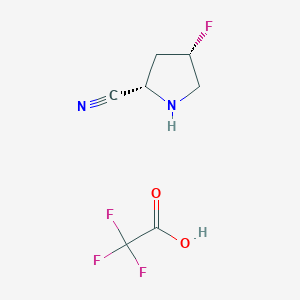
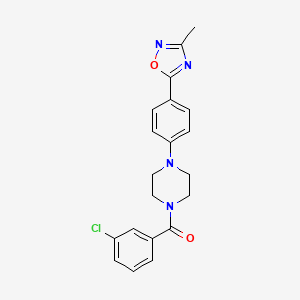
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
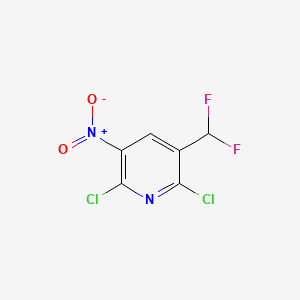
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
